molecular formula C10H11N3O B13812405 N-(2H-benzimidazol-2-yl)-N-methylacetamide

N-(2H-benzimidazol-2-yl)-N-methylacetamide

Cat. No.: B13812405
M. Wt: 189.21 g/mol
InChI Key: XWROLNUHLYRQOF-UHFFFAOYSA-N
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Description

N-(2H-benzimidazol-2-yl)-N-methylacetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzimidazol-2-yl)-N-methylacetamide typically involves the reaction of 2-aminobenzimidazole with methylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzimidazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine compounds, and substituted benzimidazole derivatives with various functional groups .

Scientific Research Applications

N-(2H-benzimidazol-2-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-benzimidazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, leading to antiparasitic effects. Additionally, the compound may interact with DNA or RNA, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N-methylacetamide
  • N-(2H-benzothiazol-2-yl)-N-methylacetamide
  • N-(2H-benzoxazol-2-yl)-N-methylacetamide

Uniqueness

N-(2H-benzimidazol-2-yl)-N-methylacetamide stands out due to its unique combination of the benzimidazole core and the methylacetamide group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, providing opportunities for targeted research and development .

Biological Activity

N-(2H-benzimidazol-2-yl)-N-methylacetamide is a compound derived from the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, antiproliferative, and anti-inflammatory properties, supported by recent research findings and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their extensive pharmacological profiles. They exhibit a range of biological activities including antimicrobial, antifungal, antiparasitic, antiviral, anticancer, anti-inflammatory, antioxidant, and antihypertensive effects . The structural diversity within this class of compounds allows for the exploration of structure-activity relationships (SAR), which can enhance their therapeutic potential.

Antiviral Activity

Recent studies have indicated that certain benzimidazole derivatives demonstrate antiviral properties. For instance, a series of N-substituted benzimidazole-derived Schiff bases were evaluated for their antiviral activity against various viruses. Although mild antiviral effects were observed, they were noted at higher concentrations compared to standard reference drugs . The structure-activity relationships revealed that the type and length of substituents on the benzimidazole nucleus significantly influence antiviral efficacy.

Antibacterial Activity

The antibacterial potential of this compound has been assessed through various in vitro assays. A study highlighted that benzimidazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups demonstrated enhanced antibacterial properties . The minimum inhibitory concentration (MIC) values were determined against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's effectiveness.

CompoundMIC (µg/ml)Bacterial Strain
125Staphylococcus aureus
250Escherichia coli
330Pseudomonas aeruginosa

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated against various human cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide and nocodazole . The following table summarizes the antiproliferative activity against different cancer cell lines:

Cell LineIC50 (µM)Reference Compound
LN-229 (Glioblastoma)15Etoposide
HCT-116 (Colorectal Carcinoma)20Nocodazole
K-562 (Chronic Myeloid Leukemia)18Etoposide

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Molecular docking studies suggest that modifications to the benzimidazole structure can enhance its binding affinity to COX enzymes . This suggests a promising avenue for developing new anti-inflammatory agents based on the benzimidazole scaffold.

Case Studies and Research Findings

  • Antiviral Efficacy : A study conducted on a series of benzimidazole derivatives found that while some exhibited antiviral activity, the effectiveness was contingent upon the specific substituents present on the benzimidazole nucleus .
  • Antibacterial Screening : In another investigation, various N-substituted benzimidazoles were synthesized and tested against a panel of bacterial strains. Results indicated that certain compounds showed potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity Assessment : A comprehensive evaluation revealed that several derivatives had significant cytotoxic effects on human cancer cell lines, with implications for their use in cancer therapy .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2H-benzimidazol-2-yl)-N-methylacetamide

InChI

InChI=1S/C10H11N3O/c1-7(14)13(2)10-11-8-5-3-4-6-9(8)12-10/h3-6,10H,1-2H3

InChI Key

XWROLNUHLYRQOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1N=C2C=CC=CC2=N1

Origin of Product

United States

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